molecular formula C14H12N4O2 B5554218 1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B5554218
M. Wt: 268.27 g/mol
InChI Key: XZPXCUKESUDFQU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to a class of heterocyclic compounds, which have garnered interest due to their unique chemical and physical properties. These compounds are known for their varied applications in the field of chemistry and materials science, among others.

Synthesis Analysis

The synthesis of similar pyrimido[4,5-d]pyrimidine derivatives involves regioselective amination of condensed pyrimidines, utilizing alkylamides in liquid ammonia with an oxidizing agent such as KMnO4 or Ag(C5H5N)2MnO4. This process yields amino derivatives through a controlled reaction mechanism (Gulevskaya et al., 1994).

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed through various techniques, including hydrogen bonding and pi-pi stacking interactions. For instance, some derivatives show molecules linked by paired C-H...O hydrogen bonds to form dimers, which are further linked into chains by pi-pi stacking interactions (Trilleras et al., 2009).

Chemical Reactions and Properties

The reactivity of these compounds can be manipulated by substituting different functional groups. For example, the reaction of 6-amino-1,3-dimethyluracil with arylalkanone Mannich bases under optimized conditions leads to the formation of pyridopyrimidine derivatives, showcasing the synthetic versatility of these compounds (Girreser et al., 2004).

Physical Properties Analysis

The physical properties of pyrimido[4,5-d]pyrimidine derivatives, such as solubility and melting points, are influenced by the nature of the substituents on the pyrimidine ring. These properties are critical in determining the compound's application in various fields (Noguchi et al., 1988).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles and electrophiles, are key to understanding the potential applications of these compounds. The introduction of different substituents can lead to a wide range of reactions, providing a diverse array of pyrimido[4,5-d]pyrimidine derivatives with various chemical functionalities (Gelling & Wibberley, 1969).

properties

IUPAC Name

1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-17-12-10(13(19)18(2)14(17)20)8-15-11(16-12)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPXCUKESUDFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)N(C1=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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